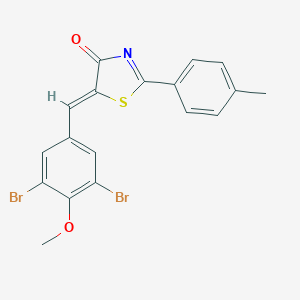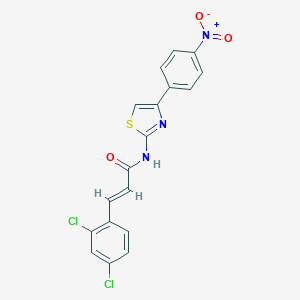![molecular formula C23H26BrN3O4S B330652 ISOPROPYL 2-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B330652.png)
ISOPROPYL 2-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 2-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a furan ring, and a benzothiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 2-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole, furan, and benzothiophene rings, followed by their sequential coupling.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Preparation of Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Preparation of Benzothiophene Ring: The benzothiophene ring can be synthesized through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Once the core structures are prepared, they are coupled using appropriate reagents and conditions to form the final compound. For example, the pyrazole ring can be brominated using N-bromosuccinimide (NBS) to introduce the bromo group, followed by coupling with the furan ring using a palladium-catalyzed cross-coupling reaction. The benzothiophene ring can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and benzothiophene rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro groups or double bonds present in the compound using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group on the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for cross-coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiophene ring can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution of the bromo group can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biology, the compound can be used as a probe to study the interactions of pyrazole, furan, and benzothiophene rings with biological targets. This can provide insights into the structure-activity relationships of these functional groups.
Medicine
In medicine, the compound has potential applications as a drug candidate due to its unique structure. It can be screened for various biological activities, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure can impart desirable characteristics to the materials.
作用機序
The mechanism of action of ISOPROPYL 2-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can act as a hydrogen bond donor or acceptor, while the furan and benzothiophene rings can participate in π-π interactions with aromatic residues in the target proteins.
類似化合物との比較
Similar Compounds
- Isopropyl 2-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Isopropyl 2-({5-[(4-methyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
The uniqueness of ISOPROPYL 2-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in the presence of the bromo group on the pyrazole ring. This bromo group can participate in unique interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the combination of pyrazole, furan, and benzothiophene rings provides a unique scaffold for the development of new drugs and materials.
特性
分子式 |
C23H26BrN3O4S |
|---|---|
分子量 |
520.4 g/mol |
IUPAC名 |
propan-2-yl 2-[[5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H26BrN3O4S/c1-12(2)30-23(29)19-16-7-5-6-8-18(16)32-22(19)25-21(28)17-10-9-15(31-17)11-27-14(4)20(24)13(3)26-27/h9-10,12H,5-8,11H2,1-4H3,(H,25,28) |
InChIキー |
VATIKGCMIBIDPC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC(C)C)C)Br |
正規SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC(C)C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isopropyl 2-[(2,3-difluorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B330570.png)
![ethyl 2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B330572.png)


![[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl](4-methoxyphenyl)methanone](/img/structure/B330575.png)
![2-(2-chlorophenyl)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B330578.png)

![11-(2,3-dimethoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B330580.png)
![4-chloro-1-[(3,5-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B330581.png)
![ethyl 5-(aminocarbonyl)-2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B330582.png)
![propyl 2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B330583.png)
![11-(3-methoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B330585.png)
![6-[2-(Benzyloxy)phenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B330589.png)

